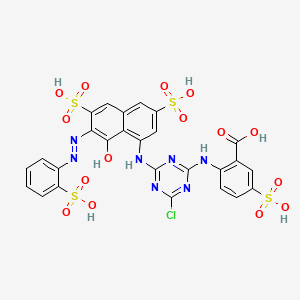
Einecs 278-617-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Einecs 278-617-1 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Análisis De Reacciones Químicas
Einecs 278-617-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 278-617-1 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Einecs 278-617-1 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways, signal transduction pathways, and gene expression pathways .
Comparación Con Compuestos Similares
Einecs 278-617-1 can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid: This compound has a similar structure but lacks the ethanolamine reaction product.
2-Hydroxy-1,2,3-propanetricarboxylic acid: This compound is similar but has different functional groups.
Ethanolamine: This compound is a reactant in the preparation of this compound and has different properties and applications
This compound is unique due to its specific reaction product with ethanolamine, which gives it distinct properties and applications.
Propiedades
Número CAS |
77093-20-0 |
|---|---|
Fórmula molecular |
C26H18ClN7O15S4 |
Peso molecular |
832.2 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18ClN7O15S4/c27-24-30-25(28-15-6-5-12(50(38,39)40)9-14(15)23(36)37)32-26(31-24)29-17-10-13(51(41,42)43)7-11-8-19(53(47,48)49)21(22(35)20(11)17)34-33-16-3-1-2-4-18(16)52(44,45)46/h1-10,35H,(H,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,28,29,30,31,32) |
Clave InChI |
NYBKROPZNMIFME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
Key on ui other cas no. |
77093-20-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















